Neoeuonymine

Description

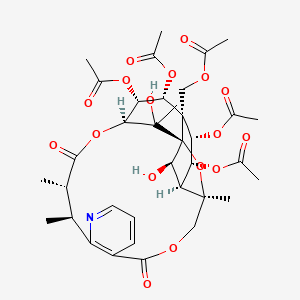

Structure

2D Structure

Properties

CAS No. |

33510-25-7 |

|---|---|

Molecular Formula |

C36H45NO17 |

Molecular Weight |

763.7 g/mol |

IUPAC Name |

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate |

InChI |

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-28-26(50-19(5)40)30(52-21(7)42)35(14-47-17(3)38)29(51-20(6)41)25(49-18(4)39)23-27(43)36(35,34(28,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16-,23+,25+,26-,27+,28-,29+,30-,33-,34?,35+,36-/m0/s1 |

InChI Key |

NKTOESKXBIEREY-RRFKVAGVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Neoeuonymine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoeuonymine, a complex sesquiterpene pyridine alkaloid, represents a class of natural products with significant potential for pharmacological development. First identified in the mid-1970s, this intricate molecule has been isolated from plant species belonging to the genus Euonymus. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and detailed methodologies for its isolation. Furthermore, it delves into the current understanding of its biological activities, particularly its cytotoxic and potential immunosuppressive effects, and explores the signaling pathways that may be implicated in its mechanism of action. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic application of this compound.

Discovery and Natural Sources

This compound (CAS 33510-25-7; Formula: C₃₆H₄₅NO₁₇) was first discovered and isolated by Yamada and his colleagues in 1977.[1][2][3] Their research identified the natural source of this alkaloid as Euonymus sieboldiana Blume, a plant species belonging to the Celastraceae family.[1][2][3] This plant is also known by its synonym, Euonymus hamiltonianus ssp. sieboldianus. Further research has indicated that this compound and structurally related sesquiterpene pyridine alkaloids are characteristic constituents of the Euonymus genus, suggesting that other species within this genus may also serve as potential sources.

Table 1: Natural Sources of this compound and Related Alkaloids

| Compound | Plant Source | Family | Reference |

| This compound | Euonymus sieboldiana Blume | Celastraceae | [1][2][3] |

| Related Sesquiterpene Pyridine Alkaloids | Euonymus fortunei | Celastraceae | [4] |

| Related Sesquiterpene Pyridine Alkaloids | Tripterygium wilfordii Hook. f. | Celastraceae | [5][6] |

| Related Sesquiterpene Pyridine Alkaloids | Celastrus monospermus Roxb | Celastraceae | [7] |

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural source, Euonymus sieboldiana, involves a multi-step extraction and chromatographic purification process. The following protocol is a synthesized methodology based on the original discovery and general practices for isolating alkaloids from plant material.

2.1. Plant Material and Extraction

-

Plant Material: The dried and powdered seeds or aerial parts of Euonymus sieboldiana are used as the starting material.

-

Initial Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol (MeOH) at room temperature. This is typically performed by percolation or maceration over several days to ensure complete extraction of the alkaloids.

-

Solvent Removal: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude methanolic extract is dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid) and filtered to remove non-alkaloidal, neutral, and weakly basic compounds.

-

Basification: The acidic aqueous solution containing the protonated alkaloids is then made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to liberate the free alkaloid bases.

-

Solvent Partitioning: The basified solution is repeatedly extracted with an immiscible organic solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The organic layers, now containing the free alkaloids, are combined.

-

Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction.

2.3. Chromatographic Purification

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over a stationary phase like silica gel.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound, as identified by TLC comparison with a reference standard or by spectroscopic methods, are pooled and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from its natural source.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on the broader class of sesquiterpene pyridine alkaloids from the Celastraceae family provides significant insights into its potential biological activities.

3.1. Cytotoxic Activity

Numerous sesquiterpene pyridine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[8] The evaluation of this compound's cytotoxicity is a critical area of investigation. A standard experimental protocol to determine its cytotoxic activity is the MTT assay.

3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

3.2. Potential Immunosuppressive Activity and Signaling Pathways

Structurally similar sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii have shown potent immunosuppressive activity.[5][6][9] This activity is often mediated through the inhibition of key inflammatory signaling pathways. One of the primary pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines and other mediators of the immune response.[5][6][9] It is plausible that this compound may exert immunosuppressive effects through a similar mechanism.

Diagram 2: Postulated Inhibition of the NF-κB Signaling Pathway by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. One new sesquiterpene pyridine alkaloid from the stems and leaves of Euonymus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrolide sesquiterpene pyridine alkaloids from Celastrus monospermus and evaluation of their immunosuppressive and anti-osteoclastogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biosynthesis of Neoeuonymine in Euonymus Species: A Technical Guide to a Hypothesized Pathway

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Neoeuonymine, a sesquiterpenoid pyridine alkaloid found in Euonymus species, has not been fully elucidated in the current scientific literature. This technical guide, therefore, presents a hypothesized pathway based on the established biosynthesis of its core chemical moieties: the sesquiterpenoid dihydro-β-agarofuran scaffold and the pyridine ring. The information herein is intended to provide a foundational understanding and framework for future research in this area.

Introduction

This compound is a member of the complex family of sesquiterpenoid pyridine alkaloids, which are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core esterified with a substituted nicotinic acid derivative, forming a macrolactone ring structure. These compounds, isolated from various Euonymus species (Celastraceae family), have garnered interest for their potential biological activities. Understanding their biosynthesis is crucial for developing biotechnological production methods and for the rational design of novel therapeutic agents.

This guide will outline the probable biosynthetic route to this compound, detailing the key precursors and enzymatic steps that are likely involved.

Hypothesized Biosynthetic Pathway of a Generic Sesquiterpenoid Pyridine Alkaloid

The biosynthesis of a sesquiterpenoid pyridine alkaloid like this compound can be conceptually divided into three main stages:

-

Formation of the Sesquiterpenoid Core: The synthesis of the dihydro-β-agarofuran scaffold.

-

Formation of the Pyridine Moiety: The synthesis of the nicotinic acid derivative.

-

Assembly and Tailoring: The esterification and subsequent modifications to form the final alkaloid.

The sesquiterpenoid scaffold of this compound is a dihydro-β-agarofuran. Sesquiterpenoids are C15 isoprenoids derived from farnesyl pyrophosphate (FPP). The formation of FPP occurs through two primary pathways in plants: the mevalonate (MVA) pathway, which is typically active in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.

The key steps in the formation of the dihydro-β-agarofuran core are hypothesized as follows:

-

Step 1: Synthesis of Farnesyl Pyrophosphate (FPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized via the MVA or MEP pathway. Two molecules of IPP and one molecule of DMAPP are condensed by FPP synthase to yield FPP.

-

Step 2: Cyclization of FPP: A specific sesquiterpene synthase catalyzes the cyclization of the linear FPP molecule to form a cyclic sesquiterpene intermediate.

-

Step 3: Formation of the Dihydro-β-agarofuran Skeleton: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), and subsequent rearrangements lead to the formation of the characteristic tricyclic dihydro-β-agarofuran core.

The pyridine ring found in pyridine alkaloids is derived from nicotinic acid (Niacin or Vitamin B3).[1] In plants, nicotinic acid is synthesized from L-aspartate and a C3 compound, dihydroxyacetone phosphate, derived from glycolysis.

The key steps in the formation of nicotinic acid are:

-

Step 1: Condensation: L-aspartate oxidase catalyzes the oxidation of L-aspartate to iminoaspartate. Quinolinate synthase then condenses iminoaspartate with dihydroxyacetone phosphate to form quinolinic acid.

-

Step 2: Decarboxylation: Quinolinate phosphoribosyltransferase (QPT) converts quinolinic acid to nicotinic acid mononucleotide, with the release of CO2.

-

Step 3: Conversion to Nicotinic Acid: Further enzymatic steps convert nicotinic acid mononucleotide to nicotinic acid.

The final stage in the biosynthesis of this compound involves the esterification of the dihydro-β-agarofuran core with a derivative of nicotinic acid, followed by tailoring reactions.

-

Step 1: Activation of Nicotinic Acid: Nicotinic acid is likely activated, for example, by conversion to a CoA thioester (nicotinoyl-CoA), to facilitate the esterification reaction.

-

Step 2: Esterification: A specific acyltransferase enzyme catalyzes the transfer of the nicotinoyl group to a hydroxyl group on the dihydro-β-agarofuran core, forming an ester linkage. In the case of macrocyclic alkaloids like this compound, this likely involves the formation of a macrolactone.

-

Step 3: Tailoring Reactions: Further modifications, such as hydroxylations, methylations, or acetylations, are carried out by tailoring enzymes (e.g., CYP450s, methyltransferases, acetyltransferases) to produce the final structure of this compound.

Quantitative Data

As the biosynthetic pathway of this compound has not been elucidated, there is currently no quantitative data available in the literature regarding enzyme kinetics, metabolite concentrations, or gene expression levels related to its biosynthesis. The tables below are provided as templates for future research.

Table 1: Putative Enzymes in this compound Biosynthesis and Their Potential Kinetic Properties

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Vmax |

| FPP Synthase | IPP, DMAPP | FPP | Data not available | Data not available | Data not available |

| Sesquiterpene Synthase | FPP | Cyclic Intermediate | Data not available | Data not available | Data not available |

| Quinolinate Synthase | Iminoaspartate, DHAP | Quinolinic Acid | Data not available | Data not available | Data not available |

| Acyltransferase | Dihydro-β-agarofuran, Nicotinoyl-CoA | Esterified Intermediate | Data not available | Data not available | Data not available |

Table 2: Hypothetical Metabolite Concentrations in Euonymus Species

| Metabolite | Tissue | Concentration (µg/g FW) |

| Farnesyl Pyrophosphate | Data not available | Data not available |

| Dihydro-β-agarofuran Core | Data not available | Data not available |

| Nicotinic Acid | Data not available | Data not available |

| This compound | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not available. However, based on general methodologies for elucidating natural product biosynthetic pathways, the following experimental approaches would be key.

The elucidation of a novel biosynthetic pathway typically follows a multi-step process, from the identification of putative genes to the in-vitro characterization of enzymes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of a Euonymus species known to produce this compound. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length open reading frame of the putative sesquiterpene synthase gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into an expression vector suitable for a heterologous host, such as E. coli or Saccharomyces cerevisiae.

-

Heterologous Expression and Protein Purification: The expression vector is transformed into the chosen host. Protein expression is induced, and the cells are harvested. The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate). The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product(s).

Conclusion and Future Directions

The biosynthesis of this compound in Euonymus species remains an open and intriguing area of research. The hypothesized pathway presented in this guide provides a solid foundation for initiating studies aimed at its full elucidation. Future research should focus on:

-

Transcriptome and Genome Sequencing: Generating sequence data from this compound-producing Euonymus species to identify candidate biosynthetic genes.

-

Functional Genomics: Characterizing the function of candidate genes through heterologous expression and in-vitro enzyme assays.

-

Metabolomic Profiling: Detailed analysis of the metabolomes of different Euonymus tissues to identify pathway intermediates.

A comprehensive understanding of the biosynthetic pathway of this compound will not only be a significant contribution to the field of natural product biosynthesis but also pave the way for the sustainable production of this and related valuable compounds.

References

An In-depth Technical Guide to Neoeuonymine (CAS 33510-25-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a naturally occurring alkaloid compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical and physical properties, biological activities, and the methodologies used in its study. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 33510-25-7 | N/A |

| Molecular Formula | C₃₆H₄₅NO₁₇ | N/A |

| Molecular Weight | 763.74 g/mol | N/A |

| Purity | Typically ≥95% (as determined by HPLC) | N/A |

| Appearance | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Note: The lack of publicly available, experimentally determined data for properties such as melting point, boiling point, and solubility highlights an area for future fundamental research on this compound.

Analytical and Identification Methods

The primary methods for the analysis and identification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC): A general protocol for the analysis of this compound would involve:

-

Column: A C18 reversed-phase column is typically used for the separation of alkaloids.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate to improve peak shape) is a common mobile phase system.

-

Detection: UV detection (DAD) or ELSD can be employed based on the chromophoric properties and concentration of the analyte.

Mass Spectrometry (MS): For structural confirmation, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) would be used to obtain an accurate mass measurement, confirming the elemental composition. Fragmentation patterns (MS/MS) would provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the complete structural elucidation of this compound. Due to the complexity of the molecule, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for assigning all proton and carbon signals.

Below is a conceptual workflow for the isolation and characterization of this compound.

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activities and mechanisms of action of this compound are limited in the currently available scientific literature. As an alkaloid, it belongs to a large and diverse class of naturally occurring compounds with a wide range of pharmacological activities. To understand its potential, researchers may draw parallels from structurally related compounds or undertake new biological screening assays.

A hypothetical signaling pathway that could be investigated for this compound's effects is presented below. This is a generalized representation and would require experimental validation.

Spectroscopic Data of Neoeuonymine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neoeuonymine, a complex sesquiterpene alkaloid. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development. This document summarizes the key spectroscopic data (NMR, IR, and MS) and provides detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] The ¹H and ¹³C NMR data for this compound provide detailed information about its intricate structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Note: The specific chemical shifts and coupling constants for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained from a primary research article detailing the compound's isolation and characterization.

Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule.[2] The IR spectrum of this compound reveals characteristic absorption bands corresponding to its various structural features.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: Specific IR absorption peaks for this compound were not found in the search results. This table is a template for presenting such data.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.

Table 4: Mass Spectrometry (MS) Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) |

| Data not available in search results |

Note: The exact mass-to-charge ratio for the molecular ion of this compound was not available in the search results. This table is intended to be populated with data from a relevant research publication.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural product alkaloids.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom.

-

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.[4]

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the purified this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the sample deposited on a salt plate (e.g., NaCl or KBr) after evaporation of a suitable solvent.

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

Data Acquisition: The sample is placed in the path of the IR beam, and the transmitted radiation is detected. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used for the analysis of alkaloids.

Data Acquisition: The sample solution is introduced into the ionization source, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio in the mass analyzer and detected. Data is typically acquired in positive ion mode for alkaloids.

Workflow for Spectroscopic Analysis of this compound

The logical flow of experiments for the structural elucidation of a natural product like this compound is crucial for an efficient and accurate outcome. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: Workflow for the isolation and structural elucidation of this compound.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of this compound and other complex natural products. The systematic presentation of spectroscopic data and detailed experimental protocols aims to facilitate further research and development in this exciting field.

References

- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Nuclear magnetic resonance and biosynthetic studies of neoantimycin and structure elucidation of isoneoantimycin, a minor metabolite related to neoantimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Neoeuonymine

Despite extensive research, detailed public information regarding the specific physical and chemical properties, experimental protocols, and biological activities of Neoeuonymine remains largely unavailable. This guide summarizes the currently accessible data and highlights the significant gaps in existing scientific literature.

Physicochemical Properties: A Summary of Known Data

Currently, only the basic molecular formula and weight of this compound are documented. Key physical constants such as melting point, boiling point, and specific solubility parameters have not been publicly reported.

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₅NO₁₇ | [1] |

| Molecular Weight | 763.746 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data: The Foundation for Structural Elucidation

The identification of this compound is confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. However, specific spectral data, including detailed peak assignments and fragmentation patterns, are not publicly accessible. High-performance liquid chromatography (HPLC) is utilized for purity analysis. The absence of this detailed spectroscopic information prevents a thorough structural analysis and characterization for researchers.

Experimental Protocols: A Need for Methodological Transparency

Detailed experimental protocols for the isolation, purification, and analytical characterization of this compound are not described in the available scientific literature. While it is known to be an alkaloid, specific methods for its extraction from natural sources and subsequent purification are not published. Similarly, validated analytical methods, such as specific HPLC conditions for quantitative analysis, remain proprietary or unpublished.

Biological Activity and Signaling Pathways: An Unexplored Frontier

There is a significant lack of information regarding the biological activities of this compound. No studies detailing its effects on cell lines, its potential therapeutic properties (e.g., anticancer, neuroprotective, anti-inflammatory), or the underlying mechanisms of action have been found in the public domain. Consequently, there is no information on any signaling pathways that may be modulated by this compound.

Conclusion

The current body of publicly available scientific literature on this compound is remarkably limited. To facilitate further research and development by scientists and drug development professionals, there is a critical need for the publication of comprehensive data on its physicochemical properties, detailed spectroscopic information, validated experimental protocols, and thorough investigation of its biological activities and associated signaling pathways. Without this foundational knowledge, the potential of this compound as a therapeutic agent or research tool remains unevaluated.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoeuonymine and the broader class of Euonymus alkaloids. It covers their chemical diversity, physicochemical properties, isolation, and biological activities, with a focus on their potential as therapeutic agents. While specific data for this compound is limited in publicly available literature, this guide synthesizes the current knowledge on the closely related and well-studied sesquiterpene pyridine alkaloids from the Euonymus genus.

Introduction to Euonymus Alkaloids

The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse secondary metabolites, including a significant class of compounds known as sesquiterpene pyridine alkaloids. These alkaloids are characterized by a complex molecular architecture, typically featuring a dihydro-β-agarofuran sesquiterpenoid core esterified with a substituted nicotinic acid derivative. This unique structural framework is responsible for the wide range of biological activities observed for these compounds.

This compound is a representative member of this class of alkaloids. While detailed studies on this compound are scarce, the broader family of Euonymus alkaloids has garnered considerable interest for its pharmacological potential, including insecticidal, cytotoxic, anti-inflammatory, and immunosuppressive properties.

Chemical Structure and Physicochemical Properties

The chemical diversity within the Euonymus alkaloids is vast, arising from variations in the oxygenation pattern of the sesquiterpenoid core and the nature of the esterifying acids.

This compound:

-

Synonym: 8α-acetoxy-O6-deacetyl-8-deoxo-evonine[1]

-

CAS Number: 33510-25-7[1]

-

Chemical Formula: C₃₆H₄₅NO₁₇[1]

-

Molecular Weight: 763.746 g/mol [1]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₆H₄₅NO₁₇ | [1] |

| Molecular Weight | 763.746 g/mol | [1] |

| Purity | 95%~99% (Commercially available standard) | [1] |

| Identification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1] |

Isolation and Purification of Euonymus Alkaloids

The isolation of sesquiterpene pyridine alkaloids from Euonymus plant material is a multi-step process that leverages the basic nature of these compounds. While a specific protocol for this compound is not detailed in the literature, a general workflow can be constructed based on established methods for related alkaloids.

Experimental Protocol: General Isolation of Euonymus Alkaloids

-

Extraction:

-

Air-dried and powdered plant material (e.g., root bark, stems) is extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Acid-Base Partitioning:

-

The residue is suspended in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The acidic aqueous phase is subsequently basified with a weak base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The free alkaloids are then extracted from the aqueous phase using a chlorinated solvent like chloroform or dichloromethane.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture obtained after extraction is subjected to further purification using chromatographic techniques.

-

Column chromatography over silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol), is commonly employed for initial fractionation.

-

Further purification to isolate individual alkaloids is achieved through preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The following diagram illustrates a typical workflow for the isolation of Euonymus alkaloids.

References

A Comprehensive Review of Sesquiterpene Alkaloids from the Celastraceae Family: Structure, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The Celastraceae family, a diverse group of plants found in tropical and subtropical regions, has long been a source of traditional medicines. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites within these plants, with a particularly intriguing class being the sesquiterpene alkaloids. These complex molecules, characterized by a highly oxygenated dihydro-β-agarofuran skeleton, have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth review of the current literature on sesquiterpene alkaloids from Celastraceae, focusing on their chemical diversity, significant biological effects, and the experimental methodologies employed in their study.

Chemical Diversity of Sesquiterpene Alkaloids in Celastraceae

The structural core of most sesquiterpene alkaloids isolated from the Celastraceae family is a dihydro-β-agarofuran sesquiterpenoid.[1][2] What imparts their unique characteristics and biological activities is the presence of a macrodilactone bridge, which often incorporates a pyridine moiety, classifying them as pyridine alkaloids.[1][3] These esterifying ligands typically link different positions on the sesquiterpene core, leading to a wide array of structurally complex and diverse molecules.

The structural elucidation of these alkaloids relies heavily on modern spectroscopic techniques. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments, are crucial for determining the intricate stereochemistry of the sesquiterpene core and the nature and attachment points of the esterifying groups.[4][5] High-Resolution Mass Spectrometry (HRESIMS) is employed to establish the molecular formula of these compounds.[4][5]

Biological Activities and Therapeutic Potential

Sesquiterpene alkaloids from Celastraceae exhibit a broad spectrum of pharmacological effects, making them a focal point of natural product research. Key activities include immunosuppressive, anti-inflammatory, antiprotozoal, and cytotoxic effects.

Immunosuppressive and Anti-inflammatory Activity

A significant number of sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii have demonstrated potent immunosuppressive and anti-inflammatory properties.[4][5] The mechanism underlying these activities is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. By inhibiting this pathway, these alkaloids can effectively dampen the production of pro-inflammatory cytokines and other mediators, highlighting their potential for treating autoimmune diseases and chronic inflammatory conditions.

Antiprotozoal Activity

Certain sesquiterpene pyridine alkaloids have shown promising activity against various protozoan parasites. For instance, ilicifoliunine A, isolated from Maytenus ilicifolia, displayed potent in vitro activity against Leishmania chagasi and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[6] This suggests that these compounds could serve as scaffolds for the development of new antiprotozoal drugs, which are urgently needed due to the emergence of resistance to current therapies.

Cytotoxic Activity

Several sesquiterpene alkaloids from the Maytenus genus have been reported to possess significant cytotoxic activity against various cancer cell lines.[7][8][9] For example, maytanprine from Maytenus diversifolia exhibited potent growth inhibitory action on human leukemia K562 cells.[10] This cytotoxicity underscores their potential as anticancer agents, although further studies are required to elucidate their precise mechanisms of action and to assess their selectivity for cancer cells over normal cells.

Quantitative Bioactivity Data

To facilitate the comparison of the biological potency of different sesquiterpene alkaloids, the following tables summarize the reported quantitative data, primarily as half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Plant Source | Biological Activity | Target/Cell Line | IC₅₀ (µM) | Reference |

| Ilicifoliunine A | Maytenus ilicifolia | Antiprotozoal | Leishmania chagasi | 1.4 | [6] |

| Ilicifoliunine A | Maytenus ilicifolia | Antiprotozoal | Trypanosoma cruzi | 41.9 | [6] |

| Wilfordatine E | Tripterygium wilfordii | Immunosuppressive | NF-κB Pathway | 8.75 | [5] |

| Tripfordine A | Tripterygium wilfordii | Immunosuppressive | NF-κB Pathway | 0.74 | [5] |

| Wilforine | Tripterygium wilfordii | Immunosuppressive | NF-κB Pathway | 15.66 | [5] |

| Wilfordatine M | Tripterygium wilfordii | Anti-inflammatory | NF-κB Pathway | 1.64 | [5] |

| Compound 6 | Tripterygium wilfordii | Anti-inflammatory | NF-κB Pathway | 9.05 | [5] |

| Maytanprine | Maytenus diversifolia | Cytotoxic | Human Leukemia K562 cells | ~0.0003 (0.3 nM) | [10] |

| Triterpenoid 2 | Maytenus retusa | Cytotoxic | Human Promyelocytic Leukemia HL-60 cells | 0.2 | [8][9] |

| Triterpenoid 3 | Maytenus retusa | Cytotoxic | Human Promyelocytic Leukemia HL-60 cells | 4.7 | [8][9] |

| Triterpenoid 4 | Maytenus retusa | Cytotoxic | Human Breast Adenocarcinoma MCF-7 cells | 2.6 | [8][9] |

Table 1: Quantitative Biological Activity of Sesquiterpene Alkaloids and Related Compounds from Celastraceae.

Experimental Protocols

The discovery and characterization of sesquiterpene alkaloids from Celastraceae involve a systematic workflow, from the collection of plant material to the elucidation of the pure compound's structure and the assessment of its biological activity.

General Workflow for Isolation and Characterization

A typical protocol for the isolation of bioactive sesquiterpene alkaloids is depicted in the following workflow diagram. This bioassay-guided fractionation approach ensures that the purification process is focused on the compounds responsible for the observed biological activity.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. Celastraceae sesquiterpenes as a new class of modulators that bind specifically to human P-glycoprotein and reverse cellular multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herbal medicines for immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. column-chromatography.com [column-chromatography.com]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Neoeuonymine: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Neoeuonymine is a complex natural product with a significant molecular weight. This guide provides a concise summary of its core physicochemical properties. Due to the limited publicly available information on its specific biological activities and mechanisms of action, this document focuses on its fundamental molecular characteristics.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for any further computational or experimental work, including analytical method development, spectroscopic analysis, and potential lead optimization studies.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₇NO₁₈ | PubChem[1][2] |

| Exact Mass | 805.27931365 Da | PubChem[1][2] |

| Molecular Weight | 805.8 g/mol | PubChem[1][2] |

Logical Workflow for Natural Product Investigation

The study of a natural product like this compound typically follows a structured workflow, from its discovery to the elucidation of its therapeutic potential. The following diagram illustrates this general investigative pathway.

Experimental Protocols

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not currently available. To elucidate its mechanism of action, a series of in vitro and in vivo studies would be required. These could include target identification assays, pathway analysis using techniques like transcriptomics or proteomics, and validation in relevant cellular and animal models.

This document is intended for a technical audience and summarizes the currently available information on this compound. Further research is required to fully characterize its biological activity and therapeutic potential.

References

Unraveling the Stereochemical Intricacies of Neoeuonymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neoeuonymine, a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class, presents a formidable challenge in stereochemical analysis due to its numerous chiral centers. This technical guide provides a comprehensive overview of the stereochemistry of this compound, drawing from available spectroscopic and synthetic data. It is designed to serve as a resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Core Structure and Stereochemical Complexity

This compound is structurally related to the well-studied alkaloid, Euonymine. These compounds share a common dihydro-β-agarofuran core, which is a highly oxygenated and stereochemically rich scaffold. The intricate arrangement of substituents and the fusion of multiple rings result in a multitude of stereoisomers, making the definitive assignment of the absolute and relative stereochemistry a significant undertaking.

The determination of the stereostructure of this compound and its analogues has historically relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and has been corroborated by total synthesis efforts.

Spectroscopic Data Analysis for Stereochemical Assignment

The primary tool for elucidating the stereochemistry of this compound is advanced NMR spectroscopy. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments is employed to first establish the planar structure and then to deduce the relative stereochemistry of the molecule.

Table 1: Key ¹H NMR Spectroscopic Data for Stereochemical Analysis of Dihydro-β-agarofuran Alkaloids

| Proton | Chemical Shift (ppm) Range | Key Coupling Constants (J, Hz) | NOE/ROE Correlations for Stereochemical Insights |

| H-1 | 4.5 - 5.5 | J(1,2) ≈ 3-5 (equatorial-axial), J(1,9) ≈ 2-4 | Correlation with H-9, H-2, and methyl protons on the core |

| H-2 | 3.5 - 4.5 | J(2,3) ≈ 8-10 (trans-diaxial) | Correlation with H-1, H-3, and adjacent substituents |

| H-3 | 4.0 - 5.0 | J(3,4) ≈ 2-4 (axial-equatorial) | Correlation with H-2, H-4, and protons on the esterifying acid |

| H-6 | 5.0 - 6.0 | Small or no coupling to H-7 | Correlation with H-7, H-8, and protons on the macrocyclic ring |

| H-7 | 2.0 - 3.0 | J(7,8) ≈ 8-12 (trans-diaxial) | Correlation with H-6, H-8, and the C-10 methyl group |

| H-8 | 4.0 - 5.0 | J(8,9) ≈ 2-4 (axial-equatorial) | Correlation with H-7, H-9, and substituents at C-8 |

| H-9 | 2.5 - 3.5 | J(9,1) ≈ 2-4 | Correlation with H-1, H-8, and the C-10 methyl group |

Note: The specific chemical shifts and coupling constants for this compound would require access to the original isolation and characterization data. The values presented here are representative of the dihydro-β-agarofuran class of compounds.

Experimental Protocols:

1. NMR Spectroscopy for Structural Elucidation:

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (≥500 MHz).

-

¹H NMR: To determine proton chemical shifts and coupling constants.

-

¹³C NMR and DEPT: To identify the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is the key experiment for determining the relative stereochemistry. The presence or absence of cross-peaks provides information about the spatial arrangement of atoms.

-

-

Data Analysis: The collected spectra are processed and analyzed to piece together the molecular structure and deduce the relative configuration of the stereocenters. Coupling constants provide information about dihedral angles (Karplus relationship), while NOE/ROE correlations reveal through-space proximities.

2. X-ray Crystallography for Absolute Stereochemistry:

In cases where a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography provides the most unambiguous determination of both the relative and absolute stereochemistry.

-

Crystallization: The purified compound is dissolved in an appropriate solvent system, and crystals are grown through slow evaporation, vapor diffusion, or other crystallization techniques.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, ultimately yielding a three-dimensional model of the molecule with precise bond lengths, bond angles, and stereochemical information. The absolute configuration can often be determined using anomalous dispersion effects if a heavy atom is present in the structure or by using a chiral reference.

Logical Relationships in Stereochemical Determination

The process of elucidating the stereochemistry of this compound follows a logical workflow that integrates various experimental techniques.

Caption: Workflow for the stereochemical elucidation of this compound.

Total Synthesis as a Confirmation of Stereochemistry

The total synthesis of complex natural products like this compound serves as the ultimate proof of its proposed structure, including its stereochemistry. By constructing the molecule in a stepwise and stereocontrolled manner from simple starting materials, chemists can confirm the connectivity and the spatial arrangement of all atoms. The synthesis of related compounds like Euonymine has highlighted the significant challenges and elegant strategies required to control the numerous stereocenters present in this class of alkaloids.[1][2]

Signaling Pathways and Biological Relevance

While the specific signaling pathways modulated by this compound are not extensively detailed in the provided search results, related compounds from the Euonymus genus have shown various biological activities. A comprehensive understanding of the stereochemistry is crucial as different stereoisomers can exhibit vastly different biological profiles, including their interactions with protein targets and subsequent effects on cellular signaling.

Caption: Hypothetical signaling pathway interaction of this compound.

Conclusion

The stereochemistry of this compound is a complex and challenging aspect of its molecular architecture. Its elucidation relies on a synergistic approach combining advanced spectroscopic methods, particularly multi-dimensional NMR, with the definitive proof often provided by X-ray crystallography and total synthesis. For researchers in drug development, a precise understanding of the three-dimensional structure of this compound is paramount, as it dictates its biological activity and potential as a therapeutic agent. Further research to obtain and publish detailed quantitative data and experimental protocols for this compound itself would be of great value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Neoeuonymine from Plant Material

Introduction

Neoeuonymine is a sesquiterpenoid pyridine alkaloid found in various plant species of the Celastraceae family, notably within the Euonymus genus. This class of compounds, including the closely related euonymine (also known as evonine), has garnered interest from researchers due to its potential biological activities, particularly its insecticidal properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, designed for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established principles of natural product chemistry.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 33510-25-7

-

Molecular Formula: C₃₆H₄₅NO₁₇

-

Molecular Weight: 763.74 g/mol

-

Compound Class: Sesquiterpenoid Pyridine Alkaloid

-

Related Compound: Euonymine (Evonine)

-

CAS Number: 33458-82-1

-

Molecular Formula: C₃₈H₄₇NO₁₈

-

Molecular Weight: 805.78 g/mol

The core structure of these alkaloids is a polyoxygenated dihydro-β-agarofuran sesquiterpenoid linked to a substituted pyridine dicarboxylic acid. The structural complexity and array of functional groups present a significant challenge in their isolation and characterization.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is critical for efficient extraction.

-

Plant Source: Dried bark or root of Euonymus species (e.g., Euonymus sieboldianus, Euonymus alatus).

-

Grinding: The dried plant material should be ground into a fine powder (approximately 40-60 mesh) to increase the surface area for solvent penetration.

-

Storage: The powdered material should be stored in a cool, dry, and dark place to prevent degradation of the target compounds.

Extraction Protocol: Microwave-Assisted Extraction (MAE)

This protocol is based on a patented method for extracting related compounds and is favored for its efficiency and reduced solvent consumption.

Table 1: Parameters for Microwave-Assisted Extraction

| Parameter | Value/Range | Notes |

| Plant Material | Dried, powdered bark of Euonymus sieboldianus | --- |

| Pre-treatment | Enzymatic Hydrolysis | See Protocol 2.1 |

| Extraction Solvent | 70-95% Ethanol | Higher concentrations may improve yield. |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | Optimization may be required. |

| Microwave Power | 400-800 W | Higher power can accelerate extraction but risks degradation. |

| Extraction Time | 10-30 minutes | Monitor temperature to avoid overheating. |

| Temperature | 60-80 °C | Temperature control is crucial for thermolabile compounds. |

Enzymatic hydrolysis can help to break down the plant cell wall, improving the release of intracellular alkaloids.

-

Suspend the powdered plant material in a suitable buffer solution.

-

Add a mixture of cellulase and pectinase enzymes.

-

Incubate the mixture at a controlled temperature (typically 40-50 °C) for 1-3 days with gentle agitation.

-

After incubation, the slurry is ready for microwave-assisted extraction.

-

Place the enzyme-treated plant slurry in a microwave-safe extraction vessel.

-

Add the ethanol-based extraction solvent at the desired solvent-to-solid ratio.

-

Secure the vessel in the microwave extractor.

-

Set the microwave power, temperature, and extraction time according to the parameters in Table 1.

-

After extraction, allow the mixture to cool.

-

Filter the mixture to separate the crude extract from the solid plant residue.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator to remove the ethanol.

Purification Protocol

A multi-step purification process is necessary to isolate this compound from the crude extract.

This step is effective for the initial cleanup and enrichment of the target alkaloids.

Table 2: Parameters for Macroporous Resin Chromatography

| Parameter | Specification |

| Resin Type | AB-8 or equivalent non-polar polystyrene resin |

| Column Dimensions | Dependent on the amount of crude extract |

| Loading | Dissolve the concentrated crude extract in hot water and load onto the pre-equilibrated column. |

| Wash Step | Elute with deionized water to remove sugars and other polar impurities. |

| Elution | Stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). |

| Fraction Collection | Collect fractions and monitor by Thin Layer Chromatography (TLC). |

The enriched fractions from the macroporous resin column require further purification.

-

Silica Gel Column Chromatography: The enriched fractions are further separated on a silica gel column using a solvent system such as a gradient of methanol in chloroform or ethyl acetate in hexane.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity (>95%), Prep-HPLC is recommended. A C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is a common choice for alkaloid separation.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the extracts and purified fractions.

Table 3: HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start with a higher concentration of A, and gradually increase the concentration of B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 220-280 nm (scan for optimal wavelength) |

| Injection Volume | 10-20 µL |

Diagrams

Caption: Workflow for the extraction and purification of this compound.

Caption: Chemical classification of this compound.

Biological Activity

This compound and related compounds have demonstrated notable insecticidal activity against various agricultural pests.[1] Their mode of action is an area of ongoing research. Additionally, some studies have suggested other potential bioactivities for this class of alkaloids, including anti-HIV and P-glycoprotein inhibitory effects, indicating a potential for further investigation in drug discovery programs.[2]

Conclusion

The protocol described provides a comprehensive framework for the successful extraction, purification, and quantification of this compound from plant sources. The combination of enzymatic pre-treatment and microwave-assisted extraction offers an efficient initial extraction, while a multi-step chromatographic purification is essential for obtaining the high-purity compound required for detailed biological and pharmacological studies. Researchers should note that optimization of the described parameters may be necessary depending on the specific plant material and available equipment.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Neoeuonymine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a sesquiterpene alkaloid found in plants of the Euonymus genus, which have been traditionally used in herbal medicine. Recent studies have highlighted the cytotoxic properties of extracts from Euonymus species, suggesting potential applications in cancer research and drug development. Specifically, extracts from Euonymus alatus have been shown to induce apoptosis in human uterine leiomyomal smooth muscle cells through the mitochondrial pathway, involving the activation of caspase-3.[1] The purification of this compound is a critical step in enabling detailed pharmacological studies and elucidating its mechanism of action.

This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established principles for the separation of alkaloids and related natural products.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C36H45NO17 | PubChem CID: 33510-25-7 |

| CAS Number | 33510-25-7 | [2] |

| Class | Sesquiterpene Alkaloid | General Knowledge |

Experimental Protocols

Extraction of Crude Alkaloid Mixture from Euonymus Plant Material

This protocol describes a general procedure for the extraction of an alkaloid-rich fraction from dried and powdered Euonymus plant material.

Materials:

-

Dried and powdered Euonymus plant material (e.g., root bark, stem bark)

-

Methanol (HPLC grade)

-

2% Sulfuric acid

-

Dichloromethane (HPLC grade)

-

Ammonia solution (25%)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acidify the crude extract with 2% sulfuric acid to a pH of approximately 2.

-

Partition the acidified extract with dichloromethane (3 x 200 mL) to remove non-alkaloidal compounds. Discard the organic phase.

-

Make the aqueous phase alkaline by adding ammonia solution until a pH of 9-10 is reached.

-

Extract the liberated alkaloids with dichloromethane (3 x 200 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

HPLC Purification of this compound

This protocol outlines a preparative HPLC method for the purification of this compound from the crude alkaloid extract. Note: As a specific published HPLC method for this compound is not available, the following conditions are based on general methods for alkaloid separation and may require optimization.

Instrumentation and Columns:

-

Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%) or Ammonium acetate buffer (10 mM, pH adjusted as needed)

Procedure:

-

Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition at a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program:

-

0-5 min: 20% B

-

5-35 min: 20% to 80% B (linear gradient)

-

35-40 min: 80% B (isocratic)

-

40-45 min: 80% to 20% B (linear gradient)

-

45-50 min: 20% B (isocratic - re-equilibration)

-

-

Flow Rate: 4.0 mL/min

-

Injection Volume: 500 µL - 2 mL (depending on column capacity and sample concentration)

-

Detection Wavelength: Due to the lack of a specific UV absorbance spectrum for this compound, initial runs should be performed with a photodiode array (PDA) detector to determine the optimal wavelength. A general starting range for alkaloids is 220-280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC system with a similar mobile phase gradient to assess purity.

-

Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated this compound.

Data Presentation

Table 1: HPLC Purification Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (250 mm x 10 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 4.0 mL/min |

| Detection | UV-Vis (scan 200-400 nm for initial runs) |

| Injection Volume | 500 µL - 2 mL |

| Sample Conc. | 10-20 mg/mL |

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Total Synthesis of Euonymine and its Analogs

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Celastraceae family of plants has long been a source of structurally complex and biologically active natural products. Among these, the euonymine and neoeuonymine alkaloids, which are polyhydroxylated dihydro-β-agarofuran sesquiterpenoids, have garnered significant attention due to their intricate molecular architectures and promising therapeutic potential. Euonymine, for instance, has demonstrated noteworthy anti-HIV and P-glycoprotein (P-gp) inhibitory activities, making it a compelling target for synthetic chemists and drug discovery programs.[1][2] This document provides a detailed overview of the total synthesis of euonymine and its core structure, euonyminol. While the user's interest was in "this compound," a comprehensive search of the scientific literature did not yield any published total syntheses for this specific analog. However, the synthetic strategies detailed herein for euonymine and euonyminol serve as a foundational blueprint for accessing a wide range of related analogs, including potentially this compound.

These application notes are designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic routes, key experimental protocols, and potential biological mechanisms of action for this important class of natural products.

Section 1: Synthetic Strategies and Key Transformations

The total synthesis of euonymine and its complex core, euonyminol, represents a significant challenge in organic synthesis, primarily due to the high density of stereocenters and oxygenation. Two recent landmark achievements in this area are the first total synthesis of euonymine by Inoue and colleagues in 2021 and the enantioselective total synthesis of euonyminol by Herzon and his team, also in 2021.[1][2][3][4]

Inoue's Total Synthesis of Euonymine

The first total synthesis of euonymine was a landmark achievement that provided access to this complex natural product.[1][2][5] A key feature of their strategy was the convergent assembly of the dihydro-β-agarofuran core and the complex macrocyclic side chain.

Key Features of the Inoue Synthesis:

-

Construction of the ABC Ring System: The synthesis commenced with the construction of the tricyclic core of euonyminol. This was achieved through a series of stereocontrolled reactions, including a Diels-Alder reaction to form the B-ring, an intramolecular iodoetherification for the C-ring, and a ring-closing metathesis to construct the A-ring.[1][2]

-

Late-Stage Macrocyclization: The fourteen-membered bislactone ring, a defining feature of euonymine, was installed at a late stage of the synthesis. This approach allowed for the careful installation of the numerous stereocenters within the core before the sterically demanding macrocyclization.

-

Stereocontrol: The synthesis masterfully controlled the eleven contiguous stereocenters of euonymine through substrate-controlled reactions, leveraging the inherent conformational biases of the cyclic intermediates.[1][2]

Herzon's Enantioselective Synthesis of Euonyminol

The Herzon group developed a highly efficient and enantioselective synthesis of euonyminol, the polyhydroxylated core of euonymine and other related alkaloids.[3][4][6]

Key Features of the Herzon Synthesis:

-

Intramolecular Alkene Oxyalkylation: A key innovation in this synthesis was a highly diastereoselective intramolecular alkene oxyalkylation to establish the C10 quaternary center, a significant steric challenge.[3][4]

-

Tandem Lactonization-Epoxide Opening: The synthesis featured a tandem lactonization-epoxide opening to form the trans-C2-C3 vicinal diol, a critical structural motif.[3][4]

-

Late-Stage α-Ketol Rearrangement: A diastereoselective α-ketol rearrangement was employed in the later stages to install a key hydroxyl group with the correct stereochemistry.[3][4]

Section 2: Quantitative Data Summary

The following tables summarize the key quantitative data from the Inoue and Herzon syntheses, providing a comparative overview of their efficiency.

Table 1: Key Reaction Yields in the Total Synthesis of Euonymine (Inoue et al.)

| Step | Reaction Type | Product | Yield (%) |

| B-Ring Formation | Diels-Alder Reaction | Bicyclic lactone | 85 |

| C-Ring Formation | Intramolecular Iodoetherification | Tricyclic ether | 78 |

| A-Ring Formation | Ring-Closing Metathesis | Tricyclic core | 92 |

| Macrocyclization | Yamaguchi Esterification | Euonymine | 45 |

| Overall Yield (from key intermediate) | Convergent Synthesis | Euonymine | ~1% |

Table 2: Key Reaction Yields in the Enantioselective Synthesis of Euonyminol (Herzon et al.)

| Step | Reaction Type | Product | Yield (%) | Diastereomeric Ratio |

| Intramolecular Alkene Oxyalkylation | Copper-Catalyzed Cyclization | Quaternary Center Intermediate | 75 | >20:1 |

| Tandem Lactonization-Epoxide Opening | Acid-Catalyzed Cascade | Vicinal Diol Intermediate | 88 | - |

| α-Ketol Rearrangement | Lewis Acid-Mediated Rearrangement | Euonyminol Precursor | 82 | 10:1 |

| Overall Yield | Linear Synthesis | Euonyminol | ~5% | - |

Section 3: Experimental Protocols

The following are detailed protocols for selected key reactions from the syntheses of euonymine and euonyminol, adapted from the supporting information of the original publications.

Protocol: Diels-Alder Reaction for B-Ring Formation (Inoue et al.)

Reaction: Construction of the bicyclic lactone core.

Materials:

-

Danishefsky's diene

-

Chiral dienophile

-

Zinc chloride (ZnCl₂) solution in diethyl ether (1.0 M)

-

Dichloromethane (DCM), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the chiral dienophile (1.0 eq) in dry DCM (0.1 M) at -78 °C under an argon atmosphere, add ZnCl₂ solution (1.2 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add Danishefsky's diene (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the aqueous and organic layers. Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the bicyclic lactone.

Protocol: Intramolecular Alkene Oxyalkylation (Herzon et al.)

Reaction: Formation of the C10 quaternary center.

Materials:

-

Allylic alcohol precursor

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆

-

2,2'-bipyridine (bpy)

-

N-iodosuccinimide (NIS)

-

Dichloromethane (DCM), freshly distilled

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the allylic alcohol precursor (1.0 eq) in dry DCM (0.05 M) at 0 °C under an argon atmosphere, add (CuOTf)₂·C₆H₆ (0.1 eq) and bpy (0.1 eq).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add NIS (1.2 eq) in one portion.

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the product containing the quaternary center.

Section 4: Biological Activity and Potential Mechanisms of Action

Euonymine and related alkaloids exhibit interesting biological activities, including anti-HIV and P-glycoprotein inhibitory effects. While the precise signaling pathways have not been fully elucidated for these specific molecules, we can infer potential mechanisms based on the known actions of similar natural products.

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. Natural product alkaloids are known to inhibit P-gp through various mechanisms.[7][8][9][10][11]

A plausible mechanism for euonymine's P-gp inhibitory activity is through competitive or non-competitive binding to the transporter, thereby preventing the efflux of other P-gp substrates. This could involve direct interaction with the drug-binding site or allosteric modulation of the protein.

Caption: Plausible mechanism of P-glycoprotein inhibition.

Anti-HIV Activity

Terpenoids, the class of natural products to which euonymine belongs, are known to exhibit anti-HIV activity through various mechanisms.[12][13][14][15][16] These can include inhibiting viral entry into host cells, inhibiting key viral enzymes like reverse transcriptase and integrase, or interfering with viral assembly and maturation.

Given the structural complexity of euonymine, it could potentially interact with multiple viral or host cell targets. A likely mechanism is the inhibition of a critical viral enzyme, thereby disrupting the viral life cycle.

Caption: Potential anti-HIV mechanisms of action.

Section 5: Experimental Workflows

The following diagrams illustrate the general workflows for the total synthesis of euonymine and the screening of its analogs for biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of Euonymine and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Synthesis of Euonyminol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Herzon Synthesis of Euonyminol [organic-chemistry.org]

- 7. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Natural Inhibitors of P-glycoprotein in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural alkaloids as P-gp inhibitors for multidrug resistance reversal in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant-derived terpenoids and analogues as anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unveiling the Neuronal Activity of Neoeuonymine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction